molecular formula C22H22N4O4 B2477079 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 953257-94-8

2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2477079
CAS No.: 953257-94-8
M. Wt: 406.442
InChI Key: XGMACILYZDPJQX-UHFFFAOYSA-N
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Description

2-(4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a chemical compound featuring a pyridazinone core scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmaceutical research. The 6-oxopyridazin-1(6H)-yl moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Recent scientific literature highlights that compounds built upon the pyridazinone scaffold are being actively investigated for their inhibitory activity against clinically relevant enzymes, such as histone deacetylases (HDACs) . Furthermore, substituted pyridazinones have been developed as first-in-class inhibitors for challenging protein-protein interactions, exemplified by molecules that bind distally from traditional catalytic sites to disrupt critical complexes involved in oncogenesis . This suggests that our product, this compound, serves as a valuable chemical intermediate or a starting point for researchers designing novel bioactive molecules. Its structure, which incorporates a benzamide linkage and a methoxyphenyl substituent, makes it a versatile building block for constructing compound libraries or for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to explore new mechanisms of action and advance the development of potential therapeutic agents in areas such as oncology. For custom synthesis or bulk inquiries, please contact our scientific support team.

Properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-16-10-8-15(9-11-16)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMACILYZDPJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazinone core, which is then functionalized with a methoxyphenyl group. The final steps involve the coupling of the pyridazinone derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyridazinone and benzamide moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for its anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid share the methoxyphenyl group but differ in their overall structure and properties.

    Pyridazinone derivatives: Compounds such as 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives have similar core structures but may vary in their substituents and biological activities.

Uniqueness

2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its combination of a pyridazinone core with a methoxyphenyl group and a benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A pyridazinone ring , which is known for its pharmacological properties.
  • A methoxyphenyl group , which can influence solubility and biological interactions.
  • An amide linkage , which is crucial for binding interactions with biological targets.

The IUPAC name for this compound is N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide , and it has a molecular formula of C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may act as an enzyme inhibitor, particularly targeting those involved in metabolic pathways. This interaction can disrupt normal cellular functions, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
  • Receptors : It may also bind to specific receptors, altering signaling pathways that contribute to disease processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The dual-targeting nature of certain derivatives suggests that they can inhibit multiple pathways involved in tumor growth .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in the following table:

StudyFindingsReference
Study 1Identified anticancer activity through inhibition of Wnt/β-catenin signaling pathway
Study 2Demonstrated anti-inflammatory effects in vitro
Study 3Explored enzyme inhibition properties affecting metabolic pathways

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability and induced apoptosis markers such as cleaved caspase-3 .
  • Case Study on Inflammation Models : In animal models of inflammation, administration of related compounds resulted in decreased levels of inflammatory markers, suggesting a promising avenue for treating chronic inflammatory diseases .

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